4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a chloromethyl group at the 4-position, three methyl groups at the 1, 2, and 5 positions, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the chloromethylation of a pyrrole derivative. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a pyrrole ring.
4-(Chloromethyl)-1,2,5-trimethylbenzene: Lacks the carboxylic acid group.
4-(Chloromethyl)-1,2,5-trimethylpyrrole: Lacks the carboxylic acid group.
Uniqueness: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the pyrrole ring.
Biological Activity
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 2060038-50-6) is a pyrrole derivative characterized by the presence of a chloromethyl group and a carboxylic acid functionality. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 201.65 g/mol
- InChI Key : InChI Key
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain pyrrole derivatives possess inhibitory effects against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 11 µM |
This compound | Escherichia coli | 20 µM |
These findings suggest that the compound may serve as a basis for developing new antibacterial agents, particularly against resistant strains.
The biological activity of pyrrole derivatives often involves interaction with cellular components such as DNA and proteins. The chloromethyl group in this compound may enhance its ability to form covalent bonds with nucleophilic sites in bacterial enzymes or DNA, leading to disruption of cellular processes.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing various pyrrole derivatives, including this compound. The evaluation revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Anticancer Potential : Another avenue of research explored the anticancer properties of pyrrole derivatives. The compound was tested for its cytotoxic effects on cancer cell lines, showing potential as a therapeutic agent due to its ability to induce apoptosis in malignant cells.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have also been conducted. For instance, the compound's ability to inhibit tyrosine kinases was assessed, suggesting its role in modulating signaling pathways involved in cancer progression.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-(chloromethyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)8(9(12)13)6(2)11(5)3/h4H2,1-3H3,(H,12,13) |
InChI Key |
STDQCUXSJTVACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)CCl |
Origin of Product |
United States |
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